molecular formula C12H6O4 B14059983 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid

7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B14059983
M. Wt: 214.17 g/mol
InChI Key: FWOSUTJNTQHMIL-UHFFFAOYSA-N
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Description

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the coumarin family. It is characterized by its unique structure, which includes an ethynyl group at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with ethynylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its ethynyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H6O4

Molecular Weight

214.17 g/mol

IUPAC Name

7-ethynyl-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H6O4/c1-2-7-3-4-8-6-9(11(13)14)12(15)16-10(8)5-7/h1,3-6H,(H,13,14)

InChI Key

FWOSUTJNTQHMIL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O

Origin of Product

United States

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